1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one
描述
属性
CAS 编号 |
1097095-35-6 |
|---|---|
分子式 |
C12H9ClN4O |
分子量 |
260.68 g/mol |
IUPAC 名称 |
1-(3-chlorophenyl)-6-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C12H9ClN4O/c1-7-15-11-10(12(18)16-7)6-14-17(11)9-4-2-3-8(13)5-9/h2-6H,1H3,(H,15,16,18) |
InChI 键 |
FGNFLLALMJCHAE-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=NN2C3=CC(=CC=C3)Cl)C(=O)N1 |
规范 SMILES |
CC1=NC2=C(C=NN2C3=CC(=CC=C3)Cl)C(=O)N1 |
产品来源 |
United States |
作用机制
Target of Action
The primary target of 1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a protein that plays a crucial role in many cellular activities including growth, differentiation, metabolism, adhesion, motility, and death.
Mode of Action
This compound interacts with its target, EGFR-TK, by inhibiting its activity. This inhibition disrupts the normal function of the EGFR-TK, leading to changes in the cellular activities it controls.
Biochemical Pathways
The inhibition of EGFR-TK by this compound affects several biochemical pathways. These include pathways involved in cell growth and differentiation, metabolism, adhesion, and motility. The disruption of these pathways can lead to downstream effects such as altered cell growth and function.
生化分析
Biochemical Properties
1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one plays a significant role in biochemical reactions, particularly in the inhibition of cyclin-dependent kinases (CDKs). CDKs are crucial enzymes that regulate the cell cycle by phosphorylating key proteins involved in cell division. This compound interacts with CDK2/cyclin A2, inhibiting its activity and thereby affecting cell proliferation. The interaction involves essential hydrogen bonding with specific amino acids in the active site of CDK2, such as Leu83.
Cellular Effects
This compound exhibits cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). It induces apoptosis and alters cell cycle progression, leading to cell growth arrest at the G0-G1 stage. Additionally, this compound affects cell signaling pathways, such as the NF-κB pathway, and influences gene expression related to cell survival and proliferation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of CDK2, where it forms hydrogen bonds with key residues. This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of target proteins necessary for cell cycle progression. The compound also induces apoptosis by activating caspase-3 and suppressing NF-κB and IL-6 activation. These molecular interactions result in the inhibition of cell proliferation and induction of programmed cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. In vitro studies have shown that the compound maintains its cytotoxic activity over extended periods, suggesting its potential for sustained therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to balance therapeutic efficacy and safety.
Metabolic Pathways
This compound is involved in metabolic pathways that include its biotransformation by liver enzymes. The compound undergoes phase I and phase II metabolic reactions, resulting in the formation of various metabolites. These metabolites may have different biological activities and contribute to the overall pharmacological profile of the compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound interacts with specific transporters and binding proteins that facilitate its cellular uptake and distribution. Its localization within tissues is influenced by factors such as lipophilicity and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and nucleus. The compound’s activity is influenced by its ability to target specific cellular compartments, where it interacts with key biomolecules involved in cell cycle regulation and apoptosis. Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular locations.
生物活性
1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-D]pyrimidine core, which is known for its versatile biological activity. The presence of the 3-chlorophenyl group and the methyl substitution at the 6-position enhances its pharmacological profile.
This compound has been studied primarily as an inhibitor of various enzymes and receptors:
- EGFR Inhibition : Recent studies have shown that derivatives of pyrazolo[3,4-D]pyrimidine can effectively inhibit the epidermal growth factor receptor (EGFR), a crucial target in cancer therapy. The compound's structure allows it to interact with the ATP-binding site of EGFR, thereby blocking downstream signaling pathways that promote tumor growth .
- Phosphodiesterase Inhibition : The compound also exhibits inhibitory activity against phosphodiesterases (PDEs), particularly PDE-V. This inhibition has implications for treating conditions like erectile dysfunction and pulmonary hypertension .
Anticancer Properties
Research indicates that this compound can reduce tumor volume in various cancer models. For instance, in vivo studies demonstrated its efficacy against osteosarcoma and chronic myeloid leukemia (CML) cell lines, showing a significant reduction in tumor size .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. Pyrazolo[3,4-D]pyrimidine derivatives have shown promising results in reducing inflammation through COX-2 inhibition, making them potential candidates for treating inflammatory diseases .
Research Findings and Case Studies
A summary of key studies related to the biological activity of this compound is presented in Table 1.
科学研究应用
Anticancer Properties
Mechanism of Action
The pyrazolo[3,4-d]pyrimidine scaffold, including 1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one, acts primarily by inhibiting various kinases involved in cancer progression. Notably, it has shown significant inhibitory effects on cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) pathways, which are critical in cell cycle regulation and tumor growth .
In Vitro Studies
Recent studies have demonstrated that this compound exhibits potent antiproliferative activity against a variety of cancer cell lines. For example, it has been tested against the NCI 60 human cancer cell line panel and has shown promising results in inhibiting the growth of neuroblastoma (NB), glioblastoma (GB), and prostate cancer (PC) cells . The compound's effectiveness is attributed to its ability to disrupt key signaling pathways that cancer cells rely on for survival and proliferation.
Pharmacokinetic Properties
The pharmacokinetics of pyrazolo[3,4-d]pyrimidines have been a focus of research to enhance their efficacy and safety profiles. Modifications to the chemical structure have been explored to improve solubility and bioavailability. For instance, derivatives of this compound have been synthesized using both green chemistry methods and conventional approaches, yielding compounds with improved pharmacokinetic characteristics .
Case Studies
相似化合物的比较
Structural Comparison with Analogous Compounds
Table 1: Substituent Variations in Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
Key Observations :
- The 3-chlorophenyl group in the target compound distinguishes it from simpler analogs like allopurinol, which lacks aromatic substituents. This modification likely enhances binding to hydrophobic enzyme pockets.
- Electron-withdrawing groups (e.g., nitro in ) improve crystallinity but may reduce bioavailability.
Key Observations :
- The target compound’s 3-chlorophenyl group may confer selectivity for specific kinase targets (e.g., DAPK1) compared to broader inhibitors like allopurinol.
- Quinoline-containing derivatives () exhibit dual antibacterial and antioxidant activities, highlighting the role of aromatic substitutions in multitarget effects.
- Thioether derivatives (HS38/HS43) demonstrate the importance of sulfur-based linkages in enhancing binding affinity .
Key Observations :
Physicochemical Properties and Pharmacokinetics
- Melting Points : Nitro-substituted derivatives () exhibit high melting points (>340°C) due to strong intermolecular interactions, whereas alkyl-substituted analogs () may have lower melting points.
- Metabolic Stability : Methyl and ethyl groups (e.g., position 6 in ) may slow oxidative metabolism compared to unsubstituted cores.
准备方法
One-Flask Synthesis via Vilsmeier Reagent (Optimized Method)
A highly efficient one-flask synthetic method has been reported for pyrazolo[3,4-d]pyrimidines, including derivatives structurally related to 1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one. This method involves:
- Starting Material: 5-Aminopyrazole derivative (e.g., 5-aminopyrazole substituted with appropriate groups).
- Reagents: Phosphorus tribromide (PBr3) and N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent in situ.
- Conditions: The 5-aminopyrazole is treated with 3 equivalents of PBr3 in DMF at 60 °C for 1–2 hours.
- Cyclization: After completion of the Vilsmeier reaction, 3 equivalents of bis(trimethylsilyl)amine [NH(SiMe3)2] are added, and the mixture is refluxed at 70–80 °C for 3–5 hours.
- Outcome: After work-up and chromatographic purification, the pyrazolo[3,4-d]pyrimidine core is obtained in high yields (56–91%, with optimized yields reaching 91%).
This one-flask approach is notable for its operational simplicity, avoiding isolation of intermediates, and using commercially available solvents and reagents. DMF is identified as the best solvent for Vilsmeier reagent preparation in this context.
Two-Step Synthesis from 5-Amino-1H-pyrazole-4-carboxylate Esters
An alternative synthetic pathway involves:
Step 1: Formation of Pyrimidinones
- Starting from ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, this intermediate is reacted with chloroacetonitrile in dioxane.
- This reaction yields the pyrimidinone intermediate in high yield (reported 83%), significantly improved compared to older methods (~29% yield).
Step 2: Conversion to Target Compound
- The pyrimidinone intermediate is then treated with phosphoryl chloride (POCl3) to introduce the chloro substituent and form the final pyrazolo[3,4-d]pyrimidine derivative.
Characterization: The product and intermediates are confirmed by elemental analysis, high-resolution mass spectrometry, and NMR spectroscopy, showing characteristic signals for the methyl and chloromethyl groups.
This route is rational and concise, enabling access to this compound and related derivatives with good efficiency.
Multi-Step Synthesis via Pyrazole Intermediate and Cyclization
Another reported synthetic strategy involves:
Formation of Pyrazole Intermediate:
- Reaction of 3-chlorophenylhydrazine with ethyl acetoacetate under reflux conditions to form a substituted pyrazole derivative.
-
- The pyrazole intermediate is cyclized with formamide to construct the pyrazolo[3,4-d]pyrimidine core.
Substitution and Functionalization:
- Subsequent reactions with alkylamines (e.g., 3-methylbutylamine) and other reagents allow for further functionalization to reach the desired compound.
-
- Industrial synthesis optimizes these steps by controlling temperature, solvent choice (DMF or DMSO), reagent purity, and purification protocols such as recrystallization and chromatography to improve yield and purity.
This route is more traditional but allows flexibility in introducing various substituents on the pyrazolo[3,4-d]pyrimidine scaffold.
Summary of Key Reaction Parameters and Yields
| Step/Method | Starting Material(s) | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| One-Flask Vilsmeier Synthesis | 5-Aminopyrazole | PBr3 in DMF, then NH(SiMe3)2, 60–80 °C | 56–91 (opt. 91) | Best solvent DMF, simple work-up |
| Two-Step Pyrimidinone Route | Ethyl 5-amino-1-methyl-pyrazole-4-carboxylate | Chloroacetonitrile in dioxane, then POCl3 | ~83 | Improved yield over older methods |
| Multi-Step Pyrazole Cyclization | 3-Chlorophenylhydrazine + ethyl acetoacetate | Reflux, then cyclization with formamide | Variable (40–70 typical) | Industrially optimized, versatile |
Analytical Characterization Supporting Preparation
- Nuclear Magnetic Resonance (NMR): Both $$^{1}H$$ and $$^{13}C$$ NMR spectra confirm the presence of methyl, chlorophenyl, and pyrazolo-pyrimidine protons with characteristic chemical shifts.
- Mass Spectrometry: High-resolution mass spectrometry confirms molecular weight and purity.
- Elemental Analysis: Confirms composition consistent with the expected molecular formula.
- Chromatography: Thin-layer chromatography (TLC) and column chromatography are used for reaction monitoring and purification.
Research Findings and Practical Notes
- The one-flask Vilsmeier reagent method is favored for its operational simplicity and high yield, making it suitable for laboratory synthesis.
- The two-step pyrimidinone route offers a shorter path from commercially available esters, improving overall efficiency.
- Industrial synthesis often adapts the multi-step pyrazole formation and cyclization to optimize scale-up and purity.
- Choice of solvent, reagent equivalents, temperature, and reaction time are critical parameters influencing yield and product quality.
- Purification typically involves chromatographic methods, with recrystallization used for final product isolation.
常见问题
Q. What are the key synthetic routes for 1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one?
The synthesis typically involves multi-step reactions starting from pyrazole or pyrimidine precursors. A general route includes:
- Step 1 : Condensation of substituted pyrazole intermediates with chlorophenyl groups under reflux conditions (e.g., ethanol, 80°C, 12 hours).
- Step 2 : Cyclization using catalysts like triethylamine or palladium-based systems to form the pyrazolo-pyrimidinone core.
- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the target compound .
Critical factors include solvent choice (polar aprotic solvents enhance yield), temperature control (±2°C), and stoichiometric ratios (1:1.2 for aryl halide coupling) .
Q. How is structural characterization performed for this compound?
- Spectroscopy : H/C NMR confirms substituent positions (e.g., chlorophenyl protons at δ 7.3–7.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 314.05).
- X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks (e.g., angle between pyrimidinone and chlorophenyl rings: 112°) .
Q. What preliminary bioactivity screening methods are recommended?
- Enzymatic Assays : Test xanthine oxidase (XO) inhibition via UV spectrophotometry (λ = 295 nm, 25°C) using allopurinol as a positive control .
- Antifungal Activity : Screen against Botrytis cinerea using agar dilution (50 mg/L concentration; measure inhibition zones after 48 hours) .
Advanced Research Questions
Q. How can computational methods optimize bioactivity and reduce toxicity?
- Physicochemical Modeling : Use tools like SwissADME to predict logP (lipophilicity) and blood-brain barrier penetration. For this compound, logP ≈ 2.1 suggests moderate solubility .
- Toxicity Prediction : Employ ProTox-II to assess hepatotoxicity (e.g., LD > 500 mg/kg in rodents) and prioritize derivatives with lower cytotoxicity .
- Docking Studies : Model interactions with XO (PDB ID: 1N5X) to identify key binding residues (e.g., Arg880 and Glu802) .
Q. How do structural modifications influence antifungal activity?
Substituent variations at the 6-position (e.g., methyl vs. aryl groups) significantly alter bioactivity:
| Substituent (R) | Inhibition of Sclerotinia at 50 mg/L |
|---|---|
| Methyl (R=Me) | 100% |
| Benzyl (R=PhCH) | 62% |
| Data suggest electron-donating groups enhance antifungal potency by improving membrane permeability . |
Q. How should researchers address discrepancies between computational and experimental data?
- Case Example : If in silico models predict high XO inhibition but in vitro assays show low activity:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
